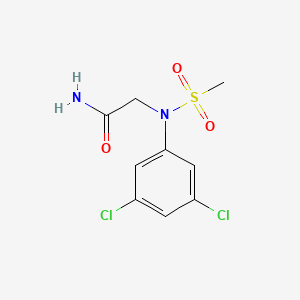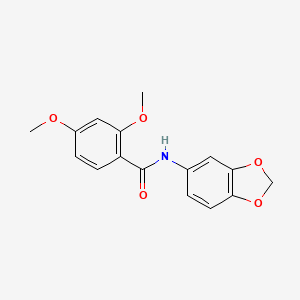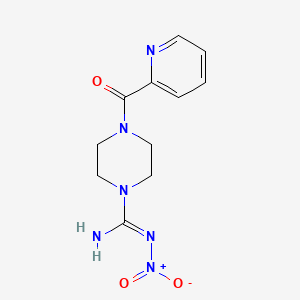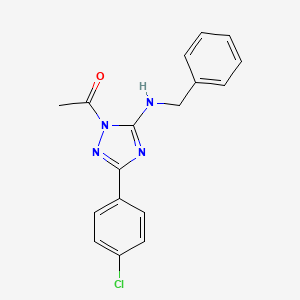
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is a compound that belongs to the family of triazole compounds. It has been found to possess various biological activities, including antimicrobial, antifungal, and antitumor activities.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase and cholinesterase. Additionally, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum antimicrobial activity. Additionally, the compound has been shown to have low toxicity, making it a potentially safe and effective treatment option. However, one of the limitations of using this compound is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine. One potential area of research is the development of novel formulations of the compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, there is a need for more extensive preclinical and clinical studies to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine can be synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenylhydrazone. The resulting compound is then reacted with benzyl bromide to form 1-benzyl-4-chlorophenylhydrazone. Finally, the product is treated with acetic anhydride and sodium acetate to form 1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine.
Aplicaciones Científicas De Investigación
1-acetyl-N-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its biological activities. It has been found to possess significant antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
1-[5-(benzylamino)-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-12(23)22-17(19-11-13-5-3-2-4-6-13)20-16(21-22)14-7-9-15(18)10-8-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLSZOGJVSIYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Benzylamino)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
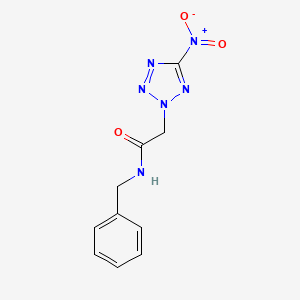
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
